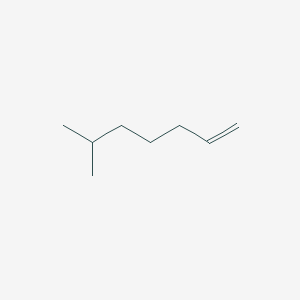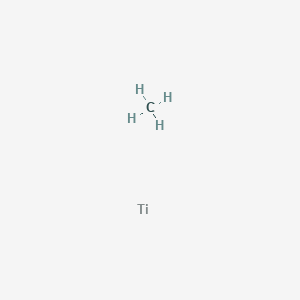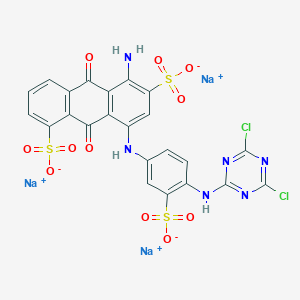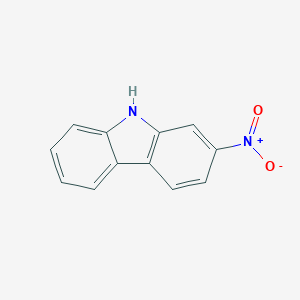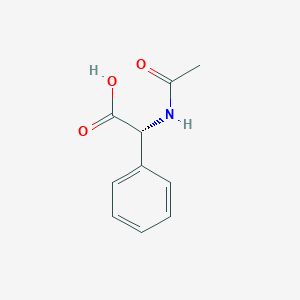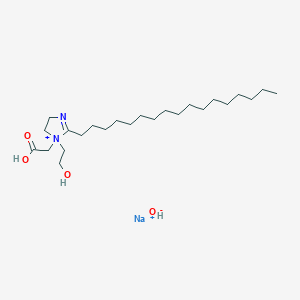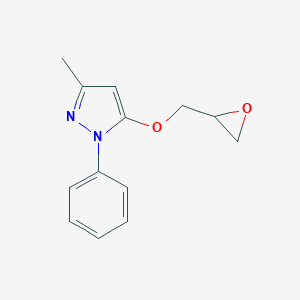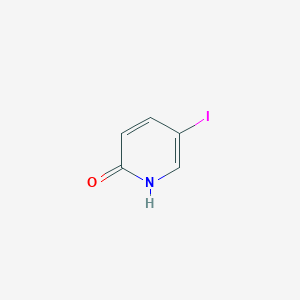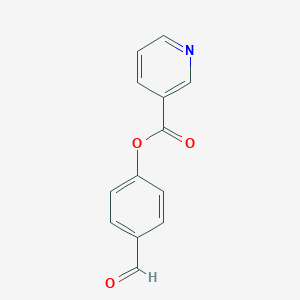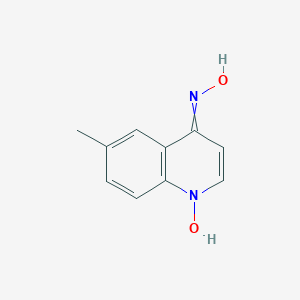
3-Phenyl-4-acetylsydnone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Phenyl-4-acetylsydnone and its derivatives has been explored through various methods. One approach involves the acetylation of phenyl- and alkyl-substituted compounds using acetic acid and polyphosphoric acid, resulting in high yields of acetyl derivatives (Nikam & Kappe, 2017). Additionally, the Friedel–Crafts acetylation of 3-phenylsydnone has been achieved using metal triflate catalysts, with indium triflate yielding the best results (Balaguer, Selhorst, & Turnbull, 2013).
Molecular Structure Analysis
The molecular structure of 3-Phenyl-4-acetylsydnone derivatives has been characterized, revealing intra- and intermolecular hydrogen bonds. The interplanar angle between the sydnone and benzene rings highlights the compound's structural features (Grossie, Harrison, & Turnbull, 2013).
Chemical Reactions and Properties
Sydnones, including 3-Phenyl-4-acetylsydnone, participate in various chemical reactions due to their mesoionic nature. The photochemical reactions of phenylsydnones have been studied, showing the formation of different heterocyclic compounds under irradiation conditions (Huseya, Chinone, & Ohta, 1972).
Physical Properties Analysis
The physical properties of 3-Phenyl-4-acetylsydnone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituents. The compound's solid-state structure has been elucidated through X-ray crystallography, revealing significant details about its geometry (Grossie, Harrison, & Turnbull, 2013).
Chemical Properties Analysis
The chemical behavior of 3-Phenyl-4-acetylsydnone is marked by its reactivity towards electrophilic and nucleophilic agents, as well as its participation in cycloaddition reactions. The electrochemical study of 3-phenyl-4-nitrosydnone, a related compound, provides insights into the electron transfer mechanisms and the influence of substituents on its redox properties (Kim, Youn-Geun Kim, & Soon-Jong Han, 1988).
Applications De Recherche Scientifique
Decarbonylation and Claisen-Schmidt Reactions : 3-Phenyl-4-acetylsydnone undergoes decarbonylation to form 3-substituted sydnones. Additionally, it participates in Claisen-Schmidt reactions with methyl ketones in basic solutions, demonstrating its reactivity and potential in organic synthesis (Hung et al., 1993).
Acetylation and Debromination : This compound can be acetylated using acetic anhydride in the presence of perchloric acid, leading to 4-acetyl-3-substituted sydnones. It also undergoes debromination in the presence of activated zinc powder, showing its utility in advanced organic transformations (Tien et al., 1992).
Electrochemical Studies : Electrochemical reduction studies of 3-Phenyl-4-nitrosydnone, a related compound, have been conducted, providing insights into the electron transfer mechanisms and potential applications in electrochemistry (Kim et al., 1988).
Synthesis of Heterocyclic Compounds : 3-Phenyl-4-acetylsydnone has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. This includes the synthesis of compounds with potential biological activities, like acetylcholinesterase inhibition (Madni et al., 2018).
Antimicrobial Activity : Some derivatives of 3-Phenyl-4-acetylsydnone have shown promising in vitro growth inhibitory activity against microbes, suggesting its potential in the development of new antimicrobial agents (Kavali & Badami, 2000).
Dye-Sensitized Solar Cells : Derivatives of 3-Phenyl-4-acetylsydnone have been studied for their effects on dye-sensitized solar cells (DSSC). They have shown to improve the performance of DSSC, indicating their potential in renewable energy applications (Ruien et al., 2015).
Orientations Futures
While specific future directions for 3-Phenyl-4-acetylsydnone were not found, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. A paper titled “The future directions of synthetic chemistry” discusses the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis . The paper briefly discusses several future directions in synthetic chemistry, including the improvement of synthesis ability and the enhancement of synthesis applications .
Propriétés
IUPAC Name |
4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337122 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-acetylsydnone | |
CAS RN |
13973-33-6 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



